molecular formula C16H16O4 B14700093 5,7-Diallyloxy-4-methyl-chromen-2-one CAS No. 18103-21-4

5,7-Diallyloxy-4-methyl-chromen-2-one

Cat. No.: B14700093
CAS No.: 18103-21-4
M. Wt: 272.29 g/mol
InChI Key: SFENFSWNRGDHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Diallyloxy-4-methyl-chromen-2-one is a substituted coumarin derivative characterized by allyloxy groups at positions 5 and 7, a methyl group at position 4, and a ketone at position 2. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The allyloxy substituents in this compound likely enhance its lipophilicity and modulate electronic properties, influencing reactivity and interactions with biological targets .

Properties

CAS No.

18103-21-4

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

4-methyl-5,7-bis(prop-2-enoxy)chromen-2-one

InChI

InChI=1S/C16H16O4/c1-4-6-18-12-9-13(19-7-5-2)16-11(3)8-15(17)20-14(16)10-12/h4-5,8-10H,1-2,6-7H2,3H3

InChI Key

SFENFSWNRGDHEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C(=CC(=C2)OCC=C)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Pechmann Condensation Followed by Allylation

This two-step method is the most widely reported approach for synthesizing 5,7-diallyloxy-4-methyl-chromen-2-one.

Step 1: Synthesis of 5,7-Dihydroxy-4-methylcoumarin

Reagents : Phloroglucinol, ethyl acetoacetate, concentrated sulfuric acid.
Procedure :

  • Phloroglucinol (1 eq) and ethyl acetoacetate (1 eq) are dissolved in concentrated sulfuric acid under ice-cooling.
  • The mixture is stirred at room temperature for 3–4 hours, then poured into ice-water to precipitate the product.
  • The crude 5,7-dihydroxy-4-methylcoumarin is filtered, washed, and recrystallized from ethanol.

Yield : ~85–90%.

Step 2: Allylation of 5,7-Dihydroxy-4-methylcoumarin

Reagents : 5,7-Dihydroxy-4-methylcoumarin, allyl bromide, potassium carbonate (K₂CO₃), acetone.
Procedure :

  • 5,7-Dihydroxy-4-methylcoumarin (1 eq) is refluxed with excess allyl bromide (4 eq) and K₂CO₃ (4 eq) in acetone for 24 hours.
  • The reaction mixture is filtered, and the solvent is evaporated.
  • The product is purified via column chromatography (DCM/hexane) or recrystallization.

Yield : 91%.
Characterization :

  • ¹H NMR (CDCl₃) : δ 6.83 (s, 2H, aromatic), 6.08–5.92 (m, 2H, CH₂=CH₂), 5.42–5.28 (m, 4H, CH₂=CH₂), 4.62 (d, 4H, OCH₂), 2.43 (s, 3H, CH₃).
  • X-ray Crystallography : Confirms planar coumarin core with allyloxy groups in equatorial positions.

One-Pot Sequential Reaction

A modified approach avoids isolating the intermediate dihydroxycoumarin:

Reagents : Phloroglucinol, ethyl acetoacetate, allyl bromide, K₂CO₃, sulfuric acid.
Procedure :

  • Perform Pechmann condensation (Step 1) in sulfuric acid.
  • Neutralize the acidic mixture with aqueous NaHCO₃, then directly add allyl bromide and K₂CO₃.
  • Reflux in acetone for 18–24 hours.

Yield : ~75–80%.
Advantage : Reduces purification steps.

Alternative Allylating Agents

Reagents : Allyl chloride, phase-transfer catalysts (e.g., tetrabutylammonium bromide).
Conditions :

  • Solvent: DMF/water biphasic system.
  • Temperature: 80°C, 12 hours.
    Yield : 70–75%.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Pechmann + Allylation Two-step isolation 91% High purity, scalable Time-consuming
One-Pot Sequential reaction 75–80% Fewer steps Lower yield
Alternative Allylation Phase-transfer catalysis 70–75% Mild conditions Requires toxic solvents (DMF)

Mechanistic Insights

  • Pechmann Condensation : Acid-catalyzed cyclization forms the coumarin core via β-ketoester dehydration.
  • Allylation : K₂CO₃ deprotonates phenolic –OH groups, enabling nucleophilic substitution with allyl bromide. Steric hindrance at position 4 (methyl group) directs allylation to positions 5 and 7.

Challenges and Optimization Strategies

  • Regioselectivity : Competing O- vs. C-allylation is mitigated by using excess allyl bromide.
  • Purification : Column chromatography (SiO₂, DCM/hexane) effectively separates diallylated product from mono-allylated byproducts.

Chemical Reactions Analysis

5,7-Diallyloxy-4-methyl-chromen-2-one undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the allyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the carbonyl group in the chromenone ring to form alcohols.

    Substitution: The allyloxy groups in the compound can undergo nucleophilic substitution reactions.

Scientific Research Applications

5,7-Diallyloxy-4-methyl-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-diallyloxy-4-methyl-chromen-2-one involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.

    Pathways: The compound can affect signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

5,7-Dihydroxy-4-methylcoumarin ()
  • Substituents : Hydroxyl groups at positions 5 and 7, methyl at position 3.
  • Hydroxyl groups may participate in hydrogen bonding, enhancing interactions with enzymes or receptors compared to the allyloxy-substituted analog .
5,7-Dimethoxy-2-methyl-chromen-4-one ()
  • Substituents : Methoxy groups at 5 and 7, methyl at position 2.
  • Comparison: Methoxy groups are less electron-donating than allyloxy, altering the compound’s electronic profile. The methyl group at position 2 instead of 4 may shift the chromenone’s planar conformation, affecting π-π stacking in crystal structures .
5,7-Dimethoxy-2-phenyl-4H-chromen-4-one ()
  • Substituents : Methoxy groups at 5 and 7, phenyl at position 2.
  • The methoxy groups provide moderate electron-donating effects, contrasting with the stronger electron-rich allyloxy groups in the target compound .
5,7-Dihydroxy-2-(4-hydroxystyryl)-4H-chromen-4-one ()
  • Substituents : Hydroxyl groups at 5 and 7, a styryl group at position 2.
  • This structural feature is absent in the target compound, suggesting differences in photophysical properties and bioactivity .

Structural and Crystallographic Insights

  • Target Compound: No direct crystallographic data are available, but allyloxy groups are expected to introduce torsional strain due to their bulky nature. Programs like SHELX () and ORTEP () are commonly used to resolve such structural complexities in coumarins .
  • 5,7-Dimethoxy-2-phenyl-4H-chromen-4-one (): X-ray studies reveal a planar chromenone core with dihedral angles influenced by the phenyl group, highlighting how substituent position affects molecular geometry .

Q & A

Q. How does the compound serve as a precursor in natural product synthesis?

  • Methodology : The chromenone scaffold undergoes Claisen rearrangement to generate fused polycyclic systems. For example, thermal treatment (200°C, DMF) yields dihydrobenzofuran derivatives. Stereochemical outcomes are controlled by allyl stereochemistry and solvent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.